molecular formula C12H17FN2O2 B13121275 tert-Butyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate

tert-Butyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate

Cat. No.: B13121275
M. Wt: 240.27 g/mol
InChI Key: YEIDBANZYBXHHR-VIFPVBQESA-N
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Description

tert-Butyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a fluoropyridinyl group. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and other scientific disciplines.

Preparation Methods

Chemical Reactions Analysis

tert-Butyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

tert-Butyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor to pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of tert-Butyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

tert-Butyl(S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H17FN2O2

Molecular Weight

240.27 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate

InChI

InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)9(14)6-8-4-5-10(13)15-7-8/h4-5,7,9H,6,14H2,1-3H3/t9-/m0/s1

InChI Key

YEIDBANZYBXHHR-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CN=C(C=C1)F)N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CN=C(C=C1)F)N

Origin of Product

United States

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